2-Chloro-1-(4-methoxyphenyl)propan-1-one
Overview
Description
2-Chloro-1-(4-methoxyphenyl)propan-1-one, also known as chloro-methoxyphenylpropanone, is a chlorinated derivative of phenylpropanone that is used in a variety of scientific research applications. It is a versatile compound that can be used in the synthesis of a variety of compounds, including drugs, and has been used in a variety of biochemical and physiological studies.
Scientific Research Applications
Spectroscopic and Quantum Chemical Applications
2-Chloro-1-(4-methoxyphenyl)propan-1-one has been explored in spectroscopic and quantum chemical studies. For instance, a compound closely related to it, 2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazol, was characterized using quantum chemical methods and vibrational spectral techniques. This research highlights its potential in antimicrobial activity and reveals insights into its molecular structure and interactions (Viji et al., 2020).
Antimicrobial and Antiradical Activity
Research has demonstrated that derivatives of 2-Chloro-1-(4-methoxyphenyl)propan-1-one exhibit notable antimicrobial and antiradical activities. For example, a study synthesizing (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones revealed these compounds' effectiveness against various pathogens, including Staphylococcus aureus and Escherichia coli, and their antioxidant properties (Čižmáriková et al., 2020).
Photocyclization Research
The photochemical behavior of 2-chloro-substituted 1,3-diarylpropan-1,3-diones, closely related to 2-Chloro-1-(4-methoxyphenyl)propan-1-one, has been a subject of research. This study focused on the cyclization to flavones, providing insight into the chemical behavior of these compounds under light exposure (Košmrlj & Šket, 2007).
Antioxidant and Anti-Inflammatory Applications
Derivatives of this compound, such as trans-anethole derivatives, have been synthesized and evaluated for antioxidant, anti-inflammatory, and gastroprotector activities. These studies indicate the potential use of these compounds in therapeutic applications related to inflammation and oxidative stress (Freire et al., 2005).
Optical Nonlinearity and Potential Applications
The optical nonlinearity of chalcone derivatives, which are structurally related to 2-Chloro-1-(4-methoxyphenyl)propan-1-one, has been studied for potential applications in optical limiting. These materials have shown promise for use in opto-electronic devices due to their unique optical properties (Shetty et al., 2017).
Corrosion Inhibition Studies
Quinoxaline-based propanones, derivatives of 2-Chloro-1-(4-methoxyphenyl)propan-1-one, have been evaluated as corrosion inhibitors for mild steel. These compounds have shown effectiveness in reducing the corrosion rate in acidic environments, indicatingtheir potential in industrial applications where corrosion resistance is critical (Olasunkanmi & Ebenso, 2019).
Synthesis of Optical Active Intermediates
The compound has been used in the synthesis of optically active intermediates, such as for (R,R)-formoterol, an antiasthmatic medication. This showcases its role in the synthesis of complex pharmaceutical compounds (Fan et al., 2008).
Charge Transfer Cocrystal Studies
Research on charge-transfer cocrystals involving derivatives of 2-Chloro-1-(4-methoxyphenyl)propan-1-one has provided insights into their fluorescence conversion and potential applications in opto-electronic materials. This underlines the material's versatility in the field of advanced materials science (Zhao et al., 2017).
properties
IUPAC Name |
2-chloro-1-(4-methoxyphenyl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-7(11)10(12)8-3-5-9(13-2)6-4-8/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTNUZHDTKWNHGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00395605 | |
Record name | 2-chloro-1-(4-methoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00395605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(4-methoxyphenyl)propan-1-one | |
CAS RN |
81112-07-4 | |
Record name | 2-chloro-1-(4-methoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00395605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.